Meta‑ vs. Para‑Isomer: >2‑Fold Lipophilicity Difference Defines Non‑Interchangeability
The meta‑substituted target compound (CAS 925610‑04‑4) exhibits an ACD/LogP of 2.04, whereas the para‑substituted positional isomer (CAS 925168‑82‑7) registers an ACD/LogP of 1.09 under identical computational conditions (ACD/Labs Percepta v14.00) . The corresponding ACD/LogD at pH 5.5 is 0.47 for the meta isomer versus 0.06 for the para isomer, reflecting a ~0.4‑unit difference that is also maintained at pH 7.4 (‑0.52 vs ‑0.96) . This lipophilicity gap is not captured by the simpler XLogP3‑AA algorithm (2.5 for both isomers), highlighting the need for method‑consistent comparisons [1].
| Evidence Dimension | ACD/LogP (predicted partition coefficient) |
|---|---|
| Target Compound Data | 2.04 (ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | Para‑isomer (CAS 925168‑82‑7): 1.09 (ACD/Labs Percepta v14.00) |
| Quantified Difference | ΔLogP = +0.95 (~2.4‑fold higher lipophilicity for the meta isomer) |
| Conditions | ACD/Labs Percepta PhysChem module v14.00; ChemSpider CSID:20701935 (meta) vs CSID:20700541 (para) |
Why This Matters
A near‑unit LogP difference alters predicted membrane permeability, protein‑binding affinity and reversed‑phase HPLC retention time by several minutes — making the meta and para isomers functionally distinct chemical entities for any assay or separation method.
- [1] PubChem. Compound Summary for CID 17189147 (meta) and CID 17187884 (para). XLogP3-AA values. https://pubchem.ncbi.nlm.nih.gov/compound/925610-04-4; https://pubchem.ncbi.nlm.nih.gov/compound/925168-82-7 View Source
